molecular formula C17H14N4O2 B2937673 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034330-08-8

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2937673
CAS RN: 2034330-08-8
M. Wt: 306.325
InChI Key: KAAMRFOPRWOOTL-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is available for scientific research needs . It is also known by registry numbers ZINC000090607372 .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The chemical structure of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide suggests its potential utility in the synthesis of complex heterocyclic compounds. Research indicates that compounds with similar structural motifs can undergo various cyclization reactions to form a wide range of heterocycles, such as pyrazoles, furazans, and benzotriazoles. For instance, compounds containing cyano and furan groups have been shown to be precursors in the synthesis of polyfunctional enaminonitriles, leading to the formation of pyrazoles and annulated derivatives like furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko et al., 2020). Similarly, the interaction of furan-containing compounds with other reagents can result in the synthesis of benzotriazoles and condensed benzodiazepin-2-thiones, highlighting the versatility of these compounds in creating a diverse array of heterocyclic structures (Hammal et al., 2007).

Advanced Materials and Dye Synthesis

The structural features of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide also suggest potential applications in the field of advanced materials and dye synthesis. Research on similar furan-based compounds has led to the development of new cyan dyes, which are crucial in various industrial applications ranging from textiles to advanced display technologies. For example, the synthesis of cyan dyes from compounds incorporating furan motifs has been documented, illustrating the utility of these structures in creating valuable industrial chemicals (Davis et al., 2010).

Antimicrobial and Antitumor Activities

Beyond chemical synthesis and material science, compounds structurally related to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been explored for their biological activities. Several studies have reported the antimicrobial and anticancer properties of heterocyclic compounds derived from furan and pyrazole derivatives. For instance, the synthesis and evaluation of heterocycles incorporating thiadiazole moieties have shown promising insecticidal activities against specific pests, indicating the potential of these compounds in developing new bioactive agents (Fadda et al., 2017). Additionally, the antitumor activity of N-heterocycles derived from pyrazolyl-substituted furanones has been assessed, revealing that some compounds exhibit significant activity against various carcinoma cell lines, suggesting the therapeutic potential of these chemical structures (Abou-Elmagd et al., 2016).

properties

IUPAC Name

4-cyano-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-9-13-1-3-14(4-2-13)17(22)19-6-7-21-11-16(10-20-21)15-5-8-23-12-15/h1-5,8,10-12H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMRFOPRWOOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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